1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chlorophenyl)urea
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Description
1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chlorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a selective inhibitor of a protein kinase known as Janus kinase 2 (JAK2), which plays a key role in the regulation of cell growth and differentiation.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives similar to the specified compound exhibit significant antimicrobial activity. For instance, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial properties. Some of these compounds have shown good to excellent antimicrobial activity, highlighting their potential as templates for developing new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, another study focused on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, which also demonstrated significant antibacterial activity, suggesting the potential utility of these compounds in antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
Anticancer Applications
The compound and its derivatives have also been explored for their anticancer properties. Certain synthesized compounds, including pyrazole and pyrimidine derivatives, have exhibited higher anticancer activity than reference drugs in some cases, pointing to their potential application in cancer therapy. For example, some synthesized pyrazole derivatives were found to have higher anticancer activity than doxorubicin, a commonly used chemotherapy drug (Hafez, El-Gazzar, & Al-Hussain, 2016). This indicates the potential of these compounds in contributing to the development of new anticancer drugs.
Structural and Chemical Insights
Studies on the structural and chemical properties of related compounds provide insights into how these characteristics may contribute to their biological activities. For instance, the crystal structure analysis of related compounds can offer valuable information on the molecular interactions and stability that might underlie their biological efficacy. Such studies can also guide the design and synthesis of new derivatives with enhanced biological activities (Jeon, Kim, Kwon, & Kim, 2015).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-4-1-2-5-13(12)23-16(25)19-8-7-18-14-10-15(21-11-20-14)24-9-3-6-22-24/h1-6,9-11H,7-8H2,(H,18,20,21)(H2,19,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQITVYBKLPVGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-chlorophenyl)urea |
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